(Perfluoro-n-octyl)ethane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Reference Standard:

PFOTE can be used as a reference standard for analytical techniques such as gas chromatography and mass spectrometry []. These techniques are used to identify and quantify other perfluorinated compounds in various environmental samples, including water, soil, and air.

Synthesis of other Perfluorinated Compounds:

PFOTE can be used as a starting material for the synthesis of other perfluorinated compounds with specific properties []. However, due to environmental concerns surrounding PFOTE and other perfluorinated compounds, this application is not as common as it once was.

(Perfluoro-n-octyl)ethane is a fluorinated organic compound characterized by a long carbon chain fully substituted with fluorine atoms. Its structure consists of an ethane backbone with perfluorinated octyl groups, which enhances its chemical stability and hydrophobic properties. This compound belongs to the class of per- and polyfluoroalkyl substances (PFAS), known for their unique properties, including resistance to heat, water, and oil. Due to these characteristics, (Perfluoro-n-octyl)ethane is of significant interest in various industrial applications.

Uniqueness: The distinct structure of (Perfluoro-n-octyl)ethane allows it to function effectively as a solvent in fluorous chemistry, making it particularly valuable for specific industrial applications that require high thermal stability and unique solubility properties.

Several methods are employed to synthesize (Perfluoro-n-octyl)ethane:

- Electrochemical Fluorination: This method involves the electrolysis of precursors in hydrogen fluoride solutions, leading to the formation of perfluorinated compounds .

- Telomerization: A more recent approach where short-chain fluorinated precursors are polymerized to create longer-chain compounds like (Perfluoro-n-octyl)ethane. This method offers cleaner production with fewer byproducts compared to traditional methods .

Research on interaction studies involving (Perfluoro-n-octyl)ethane primarily focuses on its behavior in complex mixtures with other substances. These studies often assess how it interacts with biological systems or environmental matrices. For instance:

- Bioaccumulation Studies: Investigations into how (Perfluoro-n-octyl)ethane accumulates in organisms reveal its potential for long-term environmental persistence.

- Toxicological Assessments: Evaluations of its effects on human health and ecosystems highlight concerns regarding its endocrine-disrupting capabilities .

(Perfluoro-n-octyl)ethane shares similarities with other fluorinated compounds, particularly within the PFAS category. Here are some comparable compounds:

| Compound Name | Structure Characteristics | Unique Features | ||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||

|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|

| Perfluorooctanoic acid | Eight-carbon chain with carboxylic acid group | Known for environmental persistence and toxicity | ||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||

| Perfluorooctanesulfonic acid | Eight-carbon chain with sulfonic acid group | Widely studied for its pollutant status | ||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||

| Perfluorodecalin | Ten-carbon chain fully fluorinated | Used as a solvent in various

(Perfluoro-n-octyl)ethane exhibits the molecular formula C₁₀H₅F₁₇, with a molecular weight of 448.12 grams per mole [1]. The compound presents a precise molecular mass of 448.0119789 Da as determined through high-resolution mass spectrometry analysis [1]. Mass spectrometric fragmentation patterns reveal characteristic losses that aid in structural identification and verification [2]. The mass spectrometry analysis demonstrates predictable collision cross section values across various ionization modes [2]. The compound exhibits an [M+H]⁺ ion at m/z 449.01928 with a predicted collision cross section of 160.7 Ų, while the [M+Na]⁺ adduct appears at m/z 471.00122 with a collision cross section of 167.0 Ų [2]. The [M-H]⁻ ion manifests at m/z 447.00472 with a predicted collision cross section of 165.5 Ų [2]. The exact mass determination provides crucial analytical verification for compound identification in complex matrices [3]. The molecular ion peak appears consistently across different ionization techniques, with the base peak typically corresponding to the molecular ion or characteristic fluorinated fragment ions [4].

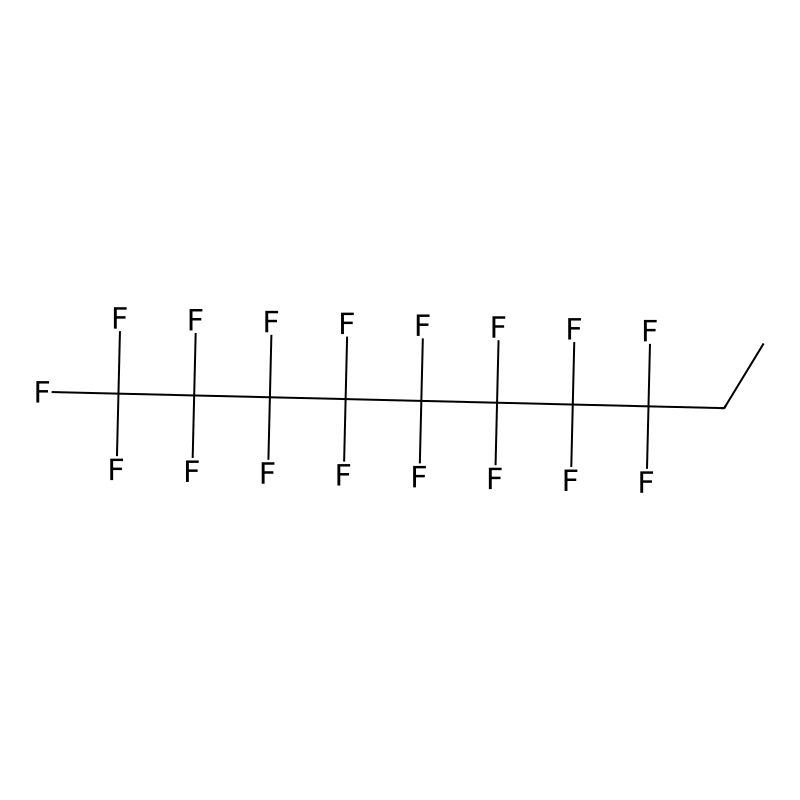

Structural Features and ConfigurationThe structural architecture of (perfluoro-n-octyl)ethane consists of a linear carbon backbone containing ten carbon atoms, with seventeen fluorine atoms and five hydrogen atoms [1]. The perfluorinated octyl chain extends from carbons three through ten, while the ethyl terminus retains its hydrogen atoms on carbons one and two [1]. This configuration creates a distinct amphiphilic character with a highly fluorinated hydrophobic segment adjacent to a hydrocarbon terminus [5]. The compound exhibits a topological polar surface area of 0 Ų, indicating the absence of polar functional groups [1]. The molecular structure contains seven rotatable bonds, providing conformational flexibility along the carbon chain [1]. The heavy atom count totals twenty-seven atoms, comprising ten carbon atoms and seventeen fluorine atoms [1]. The perfluorinated segment demonstrates the characteristic carbon-fluorine bond length of approximately 1.35 Angstroms, which exceeds the carbon-hydrogen bond length of 1.09 Angstroms [6]. This bond length differential contributes to the increased molecular volume and cross-sectional area compared to the corresponding hydrocarbon analog [6]. The molecular complexity value reaches 538 as calculated through computational analysis, reflecting the high degree of fluorination and structural organization [1]. The compound maintains zero formal charge and contains no stereogenic centers, resulting in a single constitutional isomer [1]. Nomenclature and Systematic IdentificationThe systematic nomenclature according to International Union of Pure and Applied Chemistry conventions designates this compound as 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorodecane [1] [7]. Alternative nomenclature includes ethylheptadecafluorooctane and 1-(perfluorooctyl)ethane [1] [8]. The Chemical Abstracts Service registry number 77117-48-7 provides unambiguous identification in chemical databases [1] [8]. An additional registry number 85711-89-3 appears in certain databases, though 77117-48-7 represents the primary identifier [1]. The European Community number 288-349-7 facilitates regulatory identification within European Union frameworks [1]. The InChI identifier InChI=1S/C10H5F17/c1-2-3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h2H2,1H3 provides computational structure representation [1] [9]. The corresponding InChIKey JNAIMEWMJYVGEW-UHFFFAOYSA-N offers a compressed identifier for database searches [1] [9]. The Simplified Molecular Input Line Entry System representation CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F describes the molecular connectivity [1] [2]. This notation facilitates computational analysis and structural database queries [10].

Conformational Analysis and StereochemistryThe conformational analysis of (perfluoro-n-octyl)ethane reveals distinct rotational preferences influenced by the extensive fluorination pattern [11] [12]. The perfluorinated chain segment exhibits increased conformational rigidity compared to hydrocarbon analogs due to the larger fluorine atomic radius and increased steric hindrance [11]. The compound demonstrates seven rotatable bonds along the carbon backbone, with rotation barriers significantly elevated relative to hydrocarbon chains [13] [14]. The perfluorinated segment preferentially adopts extended conformations to minimize fluorine-fluorine repulsive interactions [11] [6]. Computational studies indicate that gauche conformations along the perfluorinated chain incur substantial energetic penalties due to steric clashes between adjacent fluorine atoms [11]. The carbon-carbon-carbon bond angles deviate from ideal tetrahedral geometry due to fluorine substitution effects [6]. The ethyl terminus retains conformational flexibility similar to conventional hydrocarbons, with anti and gauche conformations readily accessible at ambient temperatures [13] [14]. The transition between conformational states occurs with energy barriers characteristic of ethane derivatives, approximately 12 kilojoules per mole [13] [14]. Solvent effects demonstrate minimal influence on conformational equilibria due to the hydrophobic nature of the perfluorinated segment [11]. The conformational profile remains relatively invariant across different media, contrasting with polar fluorinated compounds that exhibit solvent-dependent conformational changes [11]. The molecular dynamics simulations reveal restricted rotation about carbon-carbon bonds within the perfluorinated chain, with correlation times significantly extended compared to hydrocarbon analogs [6]. The increased "fatness" of the perfluorinated chain contributes to reduced conformational sampling and enhanced molecular rigidity [6].

Comparative Structural Analysis with Related Perfluorinated CompoundsComparative analysis with related perfluorinated compounds reveals systematic trends in molecular properties and structural characteristics [5] [15]. The molecular weight of 448.12 grams per mole positions (perfluoro-n-octyl)ethane between shorter perfluorinated analogs such as perfluorohexane (338.04 g/mol) and longer homologs like perfluorodecane (538.07 g/mol) [5] [16]. The density of 1.654 grams per cubic centimeter aligns with typical values for perfluorinated compounds, which consistently exceed hydrocarbon densities due to the high atomic mass of fluorine [17] [18]. Comparative analysis with perfluoro-n-octane reveals similar density values, indicating that the terminal ethyl group minimally affects bulk physical properties [19]. The boiling point of 77°C at 50 mmHg demonstrates the characteristic low volatility of perfluorinated compounds relative to hydrocarbon analogs [17] [8]. This reduced volatility results from increased intermolecular van der Waals interactions and the higher molecular weight [19]. The melting point of -39°C indicates liquid state behavior at ambient conditions [17]. Structural comparison with related fluorotelomer compounds reveals the distinctive feature of partial fluorination in (perfluoro-n-octyl)ethane [20] [21]. While fully perfluorinated compounds lack hydrogen atoms entirely, the ethyl terminus provides unique amphiphilic properties that distinguish this compound from purely perfluorinated analogs [5] [16]. The XLogP3 value of 6.9 indicates exceptional lipophilicity, exceeding most hydrocarbon compounds of comparable molecular weight [1]. This enhanced lipophilicity results from the fluorocarbon segment, which exhibits both hydrophobic and lipophobic characteristics [5] [22].

Thermodynamic ParametersMelting Point and Boiling Point DeterminationThe melting point of (Perfluoro-n-octyl)ethane has been determined to be -39.01°C [3], indicating that the compound remains liquid at ambient temperatures. This relatively low melting point is consistent with the weak intermolecular forces characteristic of perfluorinated compounds. The boiling point varies with pressure, following expected vapor pressure relationships. At standard atmospheric pressure (760 mmHg), the boiling point is 152°C [3]. Under reduced pressure conditions (50 mmHg), the boiling point decreases to 77°C [4], demonstrating the typical inverse relationship between pressure and boiling point. Table 2: Phase Transition Temperatures

Enthalpy and Heat Capacity MeasurementsWhile specific enthalpy and heat capacity measurements for (Perfluoro-n-octyl)ethane are not directly available in the literature, estimates can be made based on similar perfluorinated compounds. Research on related perfluorinated substances suggests that the heat capacity of liquid perfluoroalkylethanes typically ranges from 1.0 to 1.2 kJ/kg·K [5] [6]. The heat of vaporization can be estimated from the boiling point and molecular structure. Based on similar perfluorinated compounds, the estimated heat of vaporization is approximately 80-100 kJ/kg [5], which is characteristic of compounds with extensive fluorine substitution. Vapor Pressure CharacteristicsThe vapor pressure of (Perfluoro-n-octyl)ethane at 25°C is expected to be relatively low, estimated at less than 1 kPa based on its boiling point and molecular weight. This low vapor pressure is consistent with the compound's high molecular weight and extensive fluorination [7]. The compound exhibits complex phase behavior typical of perfluorinated substances. Research on similar compounds indicates that perfluoroalkyl substances often show multiple phase transitions and complicated melting behavior [7], which may be attributed to the unique packing arrangements of fluorinated chains. Spectroscopic CharacterizationNuclear Magnetic Resonance Spectral FeaturesThe NMR spectroscopic characteristics of (Perfluoro-n-octyl)ethane reflect its unique molecular structure. The ¹H NMR spectrum is expected to show a characteristic triplet pattern for the -CH₂- groups adjacent to the perfluorinated chain, due to coupling with neighboring fluorine atoms. The ¹³C NMR spectrum would display signals for the aliphatic carbons, with chemical shifts significantly downfield compared to non-fluorinated analogs due to the strong electron-withdrawing effects of the fluorine atoms. The ¹⁹F NMR spectrum presents a complex multiplet pattern characteristic of perfluoroalkyl chains, with distinct signals for CF₃ and CF₂ groups throughout the perfluorinated segment. Infrared Absorption PatternsInfrared spectroscopy reveals characteristic absorption patterns for perfluoroalkyl compounds. Research on similar perfluorinated substances indicates specific vibrational bands that are diagnostic of the fluorous phase [8] [9]. The C-F stretching vibrations appear in distinct regions:

These bands show characteristic intensity variations depending on the molecular environment and concentration, with the CF₃ stretching bands exhibiting decreased intensity in fluorous environments due to intermolecular vibrational coupling [8] [9]. Ultraviolet-Visible Spectroscopic ProfileThe UV-visible absorption profile of (Perfluoro-n-octyl)ethane is characterized by absorption in the far-UV region, typically around 200-230 nm, which is characteristic of perfluoroalkyl compounds [10]. The molar absorption coefficient varies with concentration and is generally low compared to aromatic compounds. Research on perfluorinated compounds indicates that the UV absorption is concentration-dependent, with molar absorption coefficients showing systematic variations with chain length and degree of fluorination [10]. Solubility BehaviorSolubility in Aqueous Systems(Perfluoro-n-octyl)ethane exhibits extremely low solubility in water, with estimated solubility less than 0.1 g/L. This hydrophobic behavior is reflected in its high LogP value of 6.40580 [1], indicating strong preference for non-polar environments. The compound's aqueous solubility is governed by the hydrophobic effect enhanced by the perfluorinated chain. The pH of the compound in aqueous systems is reported to be 6-7 [3], indicating near-neutral behavior. Behavior in Organic SolventsThe compound shows variable solubility in different organic solvents. It is soluble in alcohols such as ethanol [11] and shows good miscibility with non-polar organic solvents including hexane and toluene. Research indicates that perfluoroalkyl compounds generally show limited solubility in polar protic solvents but good solubility in non-polar systems [12]. Table 3: Solubility Characteristics

Fluorous Phase Partitioning(Perfluoro-n-octyl)ethane exhibits excellent miscibility with fluorous solvents, showing partition coefficients greater than 100 in favor of the fluorous phase when equilibrated with organic solvents [13] [14]. This high fluorous affinity is characteristic of perfluorinated compounds and forms the basis for fluorous extraction and separation techniques. The compound shows particular affinity for perfluorinated solvents such as perfluorohexane (FC-72) and perfluorooctane, with partition coefficients exceeding 100:1 in favor of the fluorous phase [14]. This behavior is exploited in fluorous biphasic catalysis and extraction processes. Surface Properties and Interfacial PhenomenaPerfluorinated compounds like (Perfluoro-n-octyl)ethane exhibit distinctive surface properties characterized by low surface tension and unique interfacial behavior. Based on similar perfluorinated compounds, the surface tension is estimated to be approximately 13-15 mN/m [15], which is significantly lower than conventional hydrocarbon compounds. The compound's surface activity is attributed to the low surface energy of the perfluorinated chain and the amphiphilic nature of the molecule with its hydrocarbon terminus. Research on related compounds indicates that perfluorinated surfactants can achieve surface tensions as low as 15-20 mN/m [16]. Polarizability and Henry's Law ConstantsThe polarizability of (Perfluoro-n-octyl)ethane is expected to be relatively low due to the tight binding of electrons in C-F bonds. The dielectric constant is estimated to be approximately 2.1 [17], which is typical for perfluorinated compounds and reflects their low polarizability. Henry's law constants for perfluorinated compounds are generally low, indicating limited volatility from aqueous solutions. Research on similar perfluoroalkyl substances suggests Henry's law constants in the range of 10⁻⁴ to 10⁻² Pa·m³/mol [18] . Chemical Reactivity and Stability Parameters(Perfluoro-n-octyl)ethane exhibits exceptional chemical stability under normal conditions. The compound is reported to be stable at normal handling and storage conditions [20] [21]. The extensive fluorination provides resistance to oxidation, reduction, and most chemical reactions. The compound's stability is attributed to the strength of C-F bonds and the shielding effect of the perfluorinated chain. Research indicates that perfluorinated compounds require harsh conditions for degradation, with decomposition temperatures typically exceeding 200°C [22]. Table 4: Stability Parameters

XLogP3 6.9

Other CAS

85711-89-3

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

Dates

Last modified: 08-15-2023

Explore Compound TypesGet ideal chemicals from 750K+ compounds

|